molecular formula C11H16N2O4 B15314035 tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B15314035
M. Wt: 240.26 g/mol
InChI Key: KABGNGCUMXJDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate: is a chemical compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes an oxazolo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Oxazolo-Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo-pyridine ring system.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The oxazolo-pyridine ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
  • 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane

Uniqueness

tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate is unique due to its oxazolo-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential .

Properties

IUPAC Name

tert-butyl 3-oxo-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-17-8/h4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABGNGCUMXJDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.